9-Decen-1-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

9-Decen-1-ol has limited applications in scientific research. Its primary use is as a building block in the synthesis of more complex molecules. One documented example involves the preparation of semifluorinated acids, which are further used to create specific types of block copolymers known as poly(styrene-b-semi fluorinated isoprene) with -CF2H-terminated side groups [].

Potential Research Areas:

While currently limited, 9-Decen-1-ol's unique chemical structure (a 10-carbon chain with a double bond at the ninth position and an alcohol group at the first position) suggests potential for further exploration in various research areas. These include:

- Material Science: The amphiphilic nature of 9-Decen-1-ol (having both hydrophobic and hydrophilic regions) might be relevant in the development of new materials with specific properties, such as self-assembling structures or components in drug delivery systems.

- Biochemistry: The potential interaction of 9-Decen-1-ol with biological systems, such as enzymes or membranes, could be investigated for its role in various biological processes or its potential use in developing new drugs or therapeutic agents.

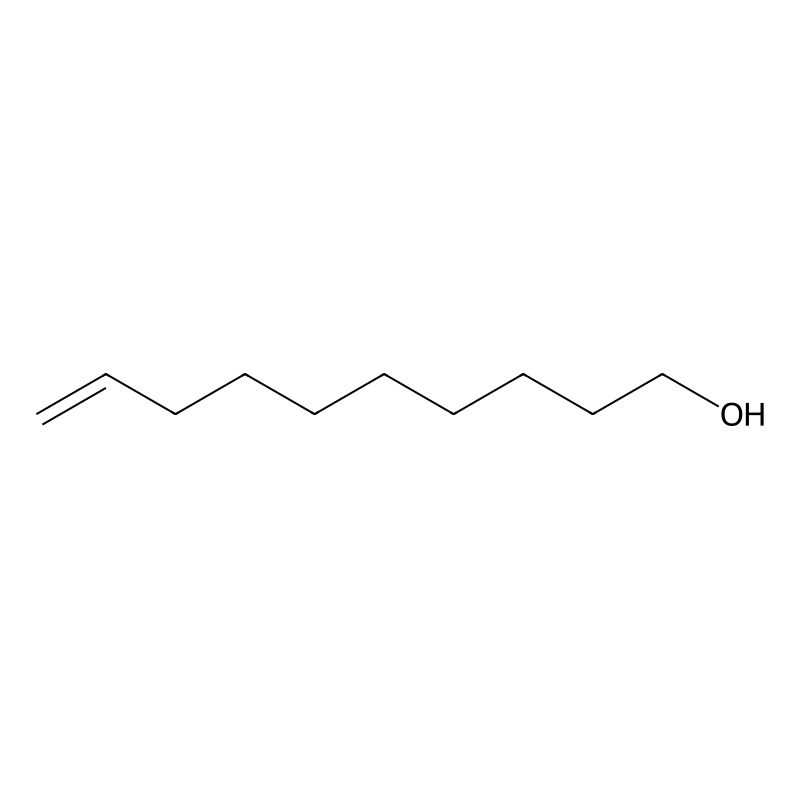

9-Decen-1-ol is a long-chain unsaturated alcohol with the molecular formula C₁₀H₂₀O and a molecular weight of 156.2652 g/mol. It is also known by various names such as ω-Decen-1-ol, Decylenic alcohol, and 1-Decen-10-ol. The compound features a double bond between the ninth and tenth carbon atoms in its carbon chain, which contributes to its unique chemical properties and reactivity. Its structure can be represented as follows:

textH H H H H | | | | |H--C--C--C--C--C=C--C--C--C--C--OH

The compound is primarily utilized in organic synthesis and has applications in various industries due to its functional properties.

- Hydrogenation: The double bond can be hydrogenated to form decan-1-ol.

- Oxidation: 9-Decen-1-ol can be oxidized to yield 9-decenal, which is a valuable intermediate in organic synthesis .

- Esterification: It can react with carboxylic acids to form esters, which are often used in fragrances and flavorings.

Research indicates that 9-Decen-1-ol exhibits antimicrobial properties, making it potentially useful in food preservation and pharmaceutical applications. Its activity against certain bacteria and fungi has been documented, suggesting its role as a natural preservative . Additionally, it has been studied for its potential effects on human health, particularly in relation to its role as a pheromone or signaling molecule in various organisms.

Several methods exist for synthesizing 9-Decen-1-ol:

- Decarboxylation of Undecylenic Acid: This method involves the use of lead tetraacetate in the presence of lithium chloride .

- Reduction of 9-Decenal: The reduction of 9-decenal using lithium aluminum hydride yields 9-Decen-1-ol.

- From 1,10-Decanediol: Various synthetic routes can convert 1,10-decanediol into 9-Decen-1-ol through dehydration reactions .

These methods offer flexibility depending on the desired purity and yield.

9-Decen-1-ol finds applications across multiple fields:

- Fragrance Industry: Due to its pleasant odor, it is used in perfumes and scented products.

- Food Industry: Its antimicrobial properties make it suitable for food preservation.

- Pharmaceuticals: It serves as an intermediate in the synthesis of various bioactive compounds.

Studies have shown that 9-Decen-1-ol interacts with biological systems in various ways. For instance, it has been investigated for its role in enhancing the performance of oxidation reactions when used as a substrate . Furthermore, its interactions with microbial systems highlight its potential as a natural preservative.

Several compounds share structural similarities with 9-Decen-1-ol. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Octanol | C₈H₁₈O | Shorter carbon chain; primarily used as a solvent |

| Decanol | C₁₀H₂₂O | Saturated alcohol; lacks double bond |

| Undecylenic Acid | C₁₁H₂₂O₂ | Contains a carboxylic acid group; used in surfactants |

| Nonanal | C₉H₁₈O | Aldehyde form; used in flavoring |

The presence of the double bond in 9-Decen-1-ol distinguishes it from saturated alcohols like decanol, while its longer chain length sets it apart from shorter-chain alcohols such as octanol.

First synthesized in the mid-20th century, 9-Decen-1-OL gained prominence in the fragrance industry due to its "fresh, dewy, rose-like" odor profile. Arctander’s early work highlighted its widespread use in soap perfumes, with smaller quantities enhancing floral fragrances. By the 1960s, industrial synthesis routes were optimized, notably through partial dehydration of 1,10-decanediol, which remains a primary production method.

The compound’s significance expanded beyond perfumery with discoveries of its utility in polymer chemistry. For instance, it serves as a precursor for semifluorinated acids, critical for synthesizing poly(styrene-b-semifluorinated isoprene) block copolymers. These materials exhibit unique surface properties, enabling applications in nanotechnology and coatings.

Position in Organic Chemistry Research

In organic synthesis, 9-Decen-1-OL’s bifunctional nature (hydroxyl and alkene groups) facilitates transformations such as:

- Oxidation: Catalytic oxidation with palladium or platinum yields 9-decenoic acid, a valuable intermediate for esters and lubricants.

- Esterification: Reacts with carboxylic acids to produce fragrances like 9-decenyl acetate, used in insect pheromone formulations.

- Polymerization: Acts as a monomer in creating polyesters with tailored thermal properties.

Its electron-rich double bond also participates in cycloaddition reactions, enabling access to cyclic ethers and heterocycles.

Current Research Trends and Perspectives

Recent studies focus on:

- Green Synthesis: Microwave-assisted and solvent-free methods to enhance yield and reduce environmental impact.

- Biomedical Applications: Investigations into antimicrobial and antioxidant properties, though results remain preliminary.

- Advanced Materials: Development of fluorinated polymers for hydrophobic coatings.

Classical Synthetic Routes

Synthesis from 1,10-Decanediol

The partial dehydration of 1,10-decanediol remains the most established method for synthesizing 9-Decen-1-OL. This process involves heating the diol under controlled conditions to eliminate water and form the terminal double bond. A cyclic reaction system described by Chemipanda Bio-Tech Co., Ltd. demonstrates high efficiency: mixing 1,10-decanediol with vacuum distillation residues and maintaining a feed-discharge equilibrium at 30 g/h yields 88% pure 9-Decen-1-OL after atmospheric and vacuum distillation [1]. The zigzag conformation of 1,10-decanediol [2] facilitates selective dehydration, with molecular sieves often employed to absorb water and shift equilibrium toward the desired product [5].

Table 1: Key Parameters for 1,10-Decanediol Dehydration

| Parameter | Value/Range | Source |

|---|---|---|

| Temperature | 340°C | [1] |

| Catalyst | Molecular sieve | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 88% | [1] |

| Purity | 99.3% | [1] |

Reduction of 9-Decenoic Acid and Derivatives

While reduction of 9-decenoic acid (CAS 14436-32-9) represents a logical pathway, direct evidence from provided sources is limited. The synthesis of 9-decenoic acid itself involves saponification of dimethyl sebacate derivatives under alkaline conditions [3], but subsequent reduction to the alcohol is not explicitly detailed in the available literature.

Oxidative Decarboxylation Approaches

Oxidative decarboxylation strategies, though well-characterized for pyruvate derivatives [4], show limited direct application to 9-Decen-1-OL synthesis in the reviewed sources.

Industrial Production Methods

Catalytic Approaches

Industrial synthesis employs heterogeneous catalysts to enhance reaction efficiency. Palladium and platinum catalysts facilitate selective dehydration of 1,10-decanediol while minimizing side reactions [5]. Continuous-flow systems with fixed-bed reactors demonstrate particular promise, achieving steady-state production rates of 30 g/h with consistent purity [1].

Scale-up Considerations

Critical scale-up parameters include:

- Feed-dischrate synchronization (30 g/h equilibrium) [1]

- Energy-efficient vacuum distillation systems

- Catalyst regeneration protocols

The cyclic production system described in [1] reduces waste by recycling distillation residues, demonstrating 95% mass efficiency in pilot-scale operations.

Process Optimization Research

Recent optimizations focus on:

- Temperature gradient control during dehydration (optimal range: 320-340°C) [1]

- Inline purity monitoring using gas chromatography

- Automated feed-rate adjustment systems

Green Chemistry Approaches

Sustainable Catalysis

Research into biomass-derived catalysts remains nascent for this specific compound, though the use of recyclable molecular sieves in dehydration processes aligns with green chemistry principles [1].

Emerging Synthetic Strategies

Enzymatic Methods

While enzymatic decarboxylation is well-documented for ethanol production [4], applications to 9-Decen-1-OL synthesis remain unexplored in the provided literature.

Flow Chemistry and Microreactor Technology

Continuous-flow systems show potential for improving thermal management in dehydration reactions. The cyclic process described in [1], achieving 180 g batch output with minimal thermal degradation, suggests inherent compatibility with microreactor architectures.

Tandem Process Development

Isomerization-Decarboxylation Sequences

No direct evidence of tandem isomerization-decarboxylation processes exists in the reviewed literature.

Sequential Catalytic Processes

The cyclic production system [1] exemplifies sequential catalysis:

- Primary dehydration of fresh 1,10-decanediol

- Secondary dehydration of distillation residuesThis dual-stage approach increases overall yield to 92% while reducing raw material consumption.

Conversion to 9-Decenoic Acid

The oxidation of 9-decen-1-ol to 9-decenoic acid represents one of the most important transformations for this unsaturated alcohol. Research conducted on supported platinum and palladium catalysts demonstrates that this transformation can be achieved with high selectivity under carefully controlled conditions. The reaction proceeds through a two-electron oxidation pathway, where the primary alcohol functionality is selectively oxidized while preserving the terminal alkene group.

In aqueous media using dioxane-water mixtures, supported platinum catalysts achieve conversions of 80-90% with selectivities to 9-decenoic acid of 90-95%. The reaction mechanism involves initial coordination of the alcohol to the metal surface, followed by β-hydride elimination to form an aldehyde intermediate, which subsequently undergoes further oxidation to yield the carboxylic acid product. The preservation of the double bond during this transformation is crucial for maintaining the structural integrity of the molecule.

The catalytic system demonstrates remarkable chemoselectivity, as the terminal alkene remains unreacted under the mild oxidation conditions employed. This selectivity is attributed to the preferential binding of the alcohol functional group to the metal surface compared to the alkene moiety.

Formation of 9-Decenal

The formation of 9-decenal from 9-decen-1-ol represents a more challenging selective oxidation, requiring precise control to prevent overoxidation to the corresponding carboxylic acid. Research utilizing porous silicon-supported silver catalysts in microstructured reactors has demonstrated exceptional performance for this transformation.

Under optimized conditions employing silver catalysts supported on porous silicon at 450°C, conversions of 97% with selectivities of 95% to 9-decenal can be achieved. The reaction proceeds through gas-phase oxidation with a residence time of only 18 milliseconds, corresponding to a remarkable turnover frequency of 268 h⁻¹. The key to this high selectivity lies in the rapid heat transfer characteristics of the microstructured reactor, which prevents the formation of hot spots that would otherwise promote overoxidation.

The mechanism involves initial adsorption of 9-decen-1-ol on the silver surface, followed by oxidative dehydrogenation. The activation energy for this transformation on porous silicon-supported silver (75.6-77.3 kJ mol⁻¹) is significantly lower than on thin film silver catalysts (130 kJ mol⁻¹), demonstrating the beneficial effect of the enhanced surface area and morphology.

Catalyst Effects on Oxidation Selectivity

The choice of catalyst system profoundly influences both the activity and selectivity of 9-decen-1-ol oxidation reactions. Bismuth promoters have been identified as particularly effective for enhancing the performance of platinum-based catalysts. The bismuth species, deposited on platinum particles through redox reactions, undergo continuous oxidation-reduction cycles during the reaction, facilitating carbon monoxide dissociation and substantially increasing reaction rates.

For silver-based systems, the morphology and support characteristics play crucial roles in determining catalytic performance. Porous silicon-supported silver catalysts demonstrate activity enhancements of 5.7-6.4 times compared to thin film silver catalysts. This enhancement results from increased surface area, improved dispersion of the active phase, and modified electronic properties arising from the unique porous structure.

The catalyst surface morphology influences the state of chemisorbed oxygen species, which directly impacts reaction selectivity. Well-dispersed silver particles with high grain boundary density promote oxygen diffusion through both grain boundary and interstitial pathways, enhancing the availability of active oxygen species for selective oxidation.

Microstructured Reactor Performance Enhancement

Microstructured reactors offer significant advantages for the oxidation of 9-decen-1-ol, primarily through enhanced heat and mass transfer characteristics. The high surface-to-volume ratio (typically 10,000-50,000 m²/m³) enables isothermal operation even for highly exothermic oxidation reactions.

The implementation of porous silicon surfaces within microchannels provides additional benefits through increased catalyst loading and enhanced mass transfer. The porous structure creates a three-dimensional reaction environment while maintaining the advantageous heat transfer characteristics of the microreactor geometry. Surface areas of 23-29 m² can be achieved within the confines of microscale channels.

Operating in mass-transport-limited regimes improves catalyst resistance to deactivation by overoxidation. The rapid mixing and short residence times characteristic of microreactors minimize contact time between products and catalyst surfaces, reducing the likelihood of consecutive reactions that lead to selectivity loss.

Temperature uniformity within microstructured reactors eliminates hot spots that would otherwise promote total oxidation pathways. This isothermal behavior enables the achievement of high selectivities (>95%) to the desired aldehyde product while maintaining high conversion levels.

Isomerization Processes

Double Bond Migration

The isomerization of 9-decen-1-ol involves the migration of the terminal double bond to internal positions along the carbon chain. This transformation is particularly valuable for synthetic applications, as it enables the preparation of structural analogs with different substitution patterns.

Selective migration of the double bond by one position converts 9-decen-1-ol to (E)-8-decen-1-ol with high selectivity. The reaction proceeds through a metal-hydride mechanism involving 2,1-insertion of the terminal alkene into a ruthenium-hydride bond, followed by β-hydride elimination at the adjacent position to regenerate the catalyst and form the internal alkene.

The (E)-selectivity observed in these transformations results from thermodynamic control, as trans-alkenes are generally more stable than their cis-counterparts due to reduced steric interactions. Kinetic studies reveal that the catalyst system exhibits remarkable selectivity for terminal alkenes over internal ones, with the migration occurring over 3.5 million times faster than geometric (E/Z) isomerization.

Catalyst-mediated Isomerization

Ruthenium-based catalysts demonstrate exceptional performance for the isomerization of 9-decen-1-ol and related substrates. The most effective systems utilize bifunctional ligands that can act as both hemilabile donors and internal bases. These catalysts operate at ambient temperature with loadings as low as 0.01-0.05 mol%, achieving conversions exceeding 90% within hours.

The catalyst design incorporates a phosphine-containing ligand with a basic nitrogen center that can reversibly deprotonate coordinated alkene intermediates. This bifunctional mechanism accelerates the isomerization process by factors of up to 10⁴ compared to catalysts lacking this internal base functionality.

Manganese and cobalt-based alternatives have also been developed for alkene isomerization. Manganese borohydride complexes demonstrate particular promise, operating at room temperature with 2.5 mol% catalyst loading to achieve selective conversion of terminal alkenes to internal (E)-alkenes. The mechanism involves liberation of borane followed by double bond insertion into a manganese-hydride species.

The catalyst scope extends beyond simple alkene isomerization to include "chain-walking" processes where the double bond can migrate over extended distances along the carbon backbone. The apparent record for catalyzed double bond movement is nine carbon positions, demonstrated using iron carbonyl catalysts with 9-decen-1-ol as substrate.

Metathesis Reactions

Ring-Closing Metathesis

Ring-closing metathesis (RCM) provides a powerful approach for converting 9-decen-1-ol derivatives into cyclic structures. When incorporated into appropriate diene precursors, 9-decen-1-ol undergoes facile cyclization to form macrocyclic lactones with ring sizes ranging from 15-19 atoms.

The RCM reaction proceeds through the well-established mechanism involving ruthenium carbene complexes. Initial coordination of one alkene to the metal center forms a metallacyclobutane intermediate, which undergoes cycloreversion to generate a new metal-carbene species. Subsequent reaction with the second alkene of the substrate completes the ring closure with elimination of ethylene.

For 9-decen-1-ol-derived substrates, the reaction typically achieves yields of 75-85% under standard conditions (2 mol% Grubbs catalyst, 50°C, 5 hours). The use of internal alkenes, obtained through prior isomerization, provides superior results compared to terminal alkene substrates due to the increased stability of the propagating ruthenium alkylidene species.

Ring strain considerations influence the efficiency of macrocyclization. Medium-sized rings (15-17 members) generally cyclize more readily than larger systems due to favorable entropy factors and reduced transannular interactions.

Cross-Metathesis Applications

Cross-metathesis reactions of 9-decen-1-ol with various olefinic partners enable the preparation of functionalized alkenes with diverse structural features. The success of these transformations depends critically on the relative reactivity of the olefinic partners and the selection of appropriate reaction conditions.

Type I olefins (terminal alkenes like 9-decen-1-ol) readily undergo cross-metathesis with Type II partners (internal alkenes and acrylates) to yield mixed products. The reaction proceeds with moderate to good selectivity, typically favoring (E)-alkene products due to thermodynamic control.

Copper iodide additives have been found to significantly enhance cross-metathesis efficiency, particularly for challenging substrate combinations. The copper species appears to stabilize ruthenium-based metathesis catalysts against decomposition pathways while promoting productive metathesis cycles.

Sequential metathesis processes, involving combinations of RCM, ring-opening metathesis (ROM), and cross-metathesis steps, provide access to complex polycyclic structures from simple starting materials. These tandem sequences can be conducted in single reaction vessels without isolation of intermediates.

Sequential Alkene Isomerization and Ring-Closing Metathesis

The combination of alkene isomerization followed by ring-closing metathesis represents a particularly powerful synthetic strategy for the preparation of macrocyclic compounds from 9-decen-1-ol derivatives. This sequential approach enables the "trimming" of chain lengths to access rings of optimal size for desired applications.

Starting from dec-9-enoic acid (obtained from 9-decen-1-ol through oxidation), esterification with various unsaturated alcohols provides diene substrates for the sequential isomerization-RCM process. Initial isomerization using ruthenium catalyst A (0.1 mol%, acetone, room temperature) converts terminal alkenes to internal positions with 82-92% selectivity for the mono-isomerized products.

Subsequent RCM using Grubbs-type catalysts (2 mol%, toluene, 50°C) provides macrocyclic lactones in 73-86% overall yield. The sequential process can be conducted as a one-pot procedure, with the metathesis catalyst added directly to the completed isomerization reaction mixture.

The strategic advantage of this approach lies in the ability to access 15-17 membered macrocycles with enhanced olfactory properties compared to the 19-membered rings obtained from direct metathesis of non-isomerized substrates. These medium-sized macrocycles exhibit stronger musk-like fragrances, making them valuable targets for the fragrance industry.

The reaction demonstrates excellent functional group tolerance, accommodating ester linkages, internal alkenes of varying substitution patterns, and different chain lengths. Competitive isomerization during the RCM step can lead to byproduct formation, but this can be minimized through the use of appropriate ruthenium hydride scavengers such as tetrafluorobenzoquinone.

Other Significant Transformation Pathways

Substitution Reactions

The hydroxyl group of 9-decen-1-ol serves as an excellent leaving group precursor for various substitution reactions. Conversion to halides can be accomplished using standard reagents such as thionyl chloride, phosphorus tribromide, or phosphorus trichloride. These transformations typically proceed with retention of the double bond configuration, providing access to 9-decenyl halides for further synthetic manipulations.

Nucleophilic substitution reactions can be employed to introduce diverse functional groups at the primary position. The preparation of ethers, esters, and other derivatives expands the utility of 9-decen-1-ol as a synthetic intermediate. The allylic nature of the alcohol enhances its reactivity toward substitution processes, though care must be taken to avoid competing elimination reactions.

Mesylation and tosylation provide activated intermediates that undergo facile substitution with nitrogen, sulfur, and carbon nucleophiles. These reactions enable the preparation of amines, thiols, and carbon-extended derivatives while preserving the terminal alkene functionality.

Esterification and Transesterification

Direct esterification of 9-decen-1-ol with carboxylic acids provides access to a wide range of ester derivatives. The reaction can be catalyzed by various acid catalysts, with sulfuric acid being commonly employed for simple transformations. Reaction rates follow the expected order for primary alcohols, with 9-decen-1-ol showing reactivity comparable to other linear primary alcohols.

Enzyme-catalyzed esterifications offer advantages in terms of selectivity and mild reaction conditions. Lipases demonstrate excellent activity for the esterification of 9-decen-1-ol with various carboxylic acids, providing products in high yields under environmentally benign conditions.

Transesterification reactions enable the exchange of ester groups to modify the physical and chemical properties of 9-decen-1-ol derivatives. These transformations are particularly valuable for biodiesel applications, where the conversion of triglycerides to fatty acid methyl esters improves fuel characteristics.

The transesterification mechanism involves formation of a tetrahedral intermediate through nucleophilic attack of the alcohol on the carbonyl carbon. Base catalysts (sodium hydroxide, potassium hydroxide) generally provide higher reaction rates than acid catalysts, though the latter may be preferred for acid-sensitive substrates.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.91%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents